molecular formula C18H27N3O B11457966 2,2-dimethyl-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2,2-dimethyl-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11457966
M. Wt: 301.4 g/mol
InChI Key: WHHFOWDLUWNOOQ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated using 2-methylpropyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates, in the presence of bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amide or benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with GABA receptors or other neurotransmitter receptors in the central nervous system.

    Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE: shares similarities with other benzodiazole derivatives such as:

Uniqueness

  • Structural Uniqueness : The presence of the 2,2-dimethylpropanamide moiety distinguishes it from other benzodiazole derivatives, potentially leading to unique biological activities and applications.
  • Functional Properties : Its specific functional groups may confer unique reactivity and interaction profiles compared to other similar compounds.

This detailed article provides a comprehensive overview of 2,2-DIMETHYL-N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C18H27N3O/c1-13(2)12-21-15-9-7-6-8-14(15)20-16(21)10-11-19-17(22)18(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,19,22)

InChI Key

WHHFOWDLUWNOOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C

Origin of Product

United States

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